molecular formula C19H21NO5 B11455817 7-methoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one

7-methoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B11455817
M. Wt: 343.4 g/mol
InChI Key: PPNKTLUVXCFFNQ-UHFFFAOYSA-N
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Description

7-METHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrahydroquinolinone core substituted with methoxy and trimethoxyphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with aldehydes, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

7-METHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolinone derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Introduction of different functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-METHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-METHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE stands out due to its unique tetrahydroquinolinone core and the specific arrangement of methoxy and trimethoxyphenyl groups

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

7-methoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C19H21NO5/c1-22-12-5-6-13-14(10-18(21)20-15(13)9-12)11-7-16(23-2)19(25-4)17(8-11)24-3/h5-9,14H,10H2,1-4H3,(H,20,21)

InChI Key

PPNKTLUVXCFFNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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